4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine moiety is introduced through a nucleophilic substitution reaction, where 4-phenylpiperazine reacts with the benzamide intermediate.
Final Coupling: The final step involves coupling the intermediate with 2-bromoethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interaction with neurotransmitter receptors, particularly dopamine receptors.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in drug discovery research.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, primarily dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter activity and influencing various neurological pathways. This interaction is mediated through the binding of the compound to the receptor’s active site, leading to conformational changes that alter receptor function.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide analogs: These compounds share a similar core structure but differ in the substituents attached to the piperazine ring or the benzamide moiety.
Dopamine receptor ligands: Compounds such as pramipexole and ropinirole, which also target dopamine receptors, but may have different pharmacokinetic and pharmacodynamic profiles.
Uniqueness
This compound is unique due to its specific structural features that confer high affinity and selectivity for certain dopamine receptor subtypes. This makes it a valuable tool in the study of receptor function and a potential candidate for the development of targeted therapies for neurological disorders.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-23(2)29(27,28)20-10-8-18(9-11-20)21(26)22-12-13-24-14-16-25(17-15-24)19-6-4-3-5-7-19/h3-11H,12-17H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGORQKZYKYMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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